molecular formula C37H67NO13 B1146604 Erythromycin-d6 CAS No. 959119-25-6

Erythromycin-d6

Cat. No.: B1146604
CAS No.: 959119-25-6
M. Wt: 740.0 g/mol
InChI Key: ULGZDMOVFRHVEP-MECBHOFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythromycin-d6 is a deuterated form of erythromycin, a macrolide antibiotic widely used to treat bacterial infections. The deuterium atoms replace hydrogen atoms in the erythromycin molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research.

Mechanism of Action

Target of Action

Erythromycin, including its stable isotope labeled form Erythromycin-d6, is a macrolide antibiotic that primarily targets bacterial ribosomes . It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome . This interaction inhibits protein synthesis, which is crucial for bacterial growth and replication .

Mode of Action

this compound, like other macrolides, exerts its antibacterial effect by inhibiting protein synthesis . It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, thereby blocking peptide chain synthesis . This inhibition of protein synthesis prevents the bacteria from growing and replicating, making this compound a bacteriostatic antibiotic .

Biochemical Pathways

The action of this compound affects the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA molecule, it disrupts the normal function of the ribosome, preventing the formation of new proteins . This disruption affects various downstream processes that rely on these proteins, ultimately inhibiting bacterial growth .

Pharmacokinetics

this compound, like Erythromycin, is absorbed through the gastrointestinal system after oral administration . It concentrates in the liver and is excreted in the bile . Less than 5% of the orally administered dose is found excreted in the urine . A high percentage of absorbed Erythromycin is likely metabolized . The elimination half-life of oral Erythromycin is approximately 2.4-3.5 hours .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing protein synthesis, it disrupts essential biological processes within the bacteria, leading to a halt in replication and growth . This makes this compound effective against a variety of bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as soil conditions, animal husbandry practices, waste management, water quality, and food safety can all impact the spread and development of antibiotic resistance . Understanding these factors is crucial for managing the use of antibiotics and mitigating the development of resistance .

Biochemical Analysis

Biochemical Properties

Erythromycin-d6, like its parent compound Erythromycin, interacts with various biomolecules in the bacterial cell. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis . This interaction is selective for bacterial ribosomes, which allows this compound to inhibit bacterial growth without affecting host mammalian tissue .

Cellular Effects

This compound exerts its effects on various types of cells, primarily bacteria. It inhibits RNA-dependent protein synthesis, leading to the cessation of bacterial growth . In addition, it has been observed to have cytotoxic effects on certain primary cell cultures .

Molecular Mechanism

The mechanism of action of this compound involves binding to the 50S subunit of the bacterial ribosome, inhibiting the translocation step of protein synthesis . This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis within the bacterial cell .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Erythromycin. Erythromycin is metabolized primarily in the liver, and its metabolites are excreted in the bile

Transport and Distribution

Erythromycin, the parent compound, is known to distribute widely in the body, although it does not penetrate well into abscesses or the central nervous system .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound localizes to the bacterial ribosome where it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Erythromycin-d6 involves the incorporation of deuterium atoms into the erythromycin molecule. This can be achieved through several methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in erythromycin with deuterium atoms using deuterated solvents under specific conditions.

    Deuterated Reagents: Using deuterated reagents in the synthesis of erythromycin can also result in the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated reagents in the fermentation process of erythromycin-producing bacteria. The process is optimized to ensure high yield and purity of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions

Erythromycin-d6, like erythromycin, undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups in the this compound molecule.

    Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties and applications.

Scientific Research Applications

Erythromycin-d6 is used in a wide range of scientific research applications, including:

    Pharmacokinetics: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of erythromycin in the body.

    Metabolic Studies: this compound helps in understanding the metabolic pathways and identifying metabolites.

    Isotope Labeling: It is used as an isotope-labeled compound in various analytical techniques, including mass spectrometry.

    Drug Development: this compound is used in the development of new antibiotics and in studying drug interactions.

Comparison with Similar Compounds

Erythromycin-d6 can be compared with other macrolide antibiotics, such as:

    Azithromycin: Known for its longer half-life and better tissue penetration.

    Clarithromycin: Has a similar mechanism of action but is more stable in acidic conditions.

    Roxithromycin: Known for its improved pharmacokinetic properties.

This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds.

Properties

CAS No.

959119-25-6

Molecular Formula

C37H67NO13

Molecular Weight

740.0 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-[bis(trideuteriomethyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11D3,12D3

InChI Key

ULGZDMOVFRHVEP-MECBHOFCSA-N

Isomeric SMILES

[2H]C([2H])([2H])N([C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C)C([2H])([2H])[2H]

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Synonyms

E-Base-d6;  E-Mycin-d6;  Erytromycin A-d6;  Aknemycin-d6;  Aknin-d6;  Eemgel-d6;  Ery-Derm-d6;  Erymax-d6;  Ery-Tab-d6;  N,N-didemethyl-N,N-di(methyl-d3)erythromycin; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.